Sodium 2-(pyridin-2-yl)acetate
Overview
Description
Sodium 2-(pyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group
Mechanism of Action
Target of Action
Sodium 2-(pyridin-2-yl)acetate is a complex compound with potential biological activities. Related compounds such as pyrrolidine and pyrimidine derivatives have been reported to interact with various biological targets
Mode of Action
It’s known that the pyrrolidine ring, a structural feature of related compounds, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring This could potentially influence the compound’s interaction with its targets
Biochemical Pathways
Related compounds have been found to exhibit diverse types of biological and pharmaceutical activities, suggesting that they may affect multiple biochemical pathways . More research is needed to understand the biochemical pathways influenced by this compound.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities . For instance, certain pyrimidine derivatives were found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro
Biochemical Analysis
Biochemical Properties
Sodium 2-(pyridin-2-yl)acetate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylase, which is crucial in collagen synthesis . The interaction with this enzyme inhibits its activity, thereby reducing collagen production. Additionally, this compound has shown antimicrobial properties, interacting with microbial strains like E. coli and B. mycoides, inhibiting their growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, which are responsible for collagen synthesis in liver fibrosis . This inhibition is crucial in reducing fibrosis and promoting healthy cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of collagen prolyl 4-hydroxylase, preventing the hydroxylation of proline residues in collagen, which is essential for collagen stability and function . This inhibition leads to decreased collagen synthesis and accumulation, thereby mitigating fibrotic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen synthesis, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without significant adverse effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as collagen prolyl 4-hydroxylase. This interaction affects the metabolic flux of collagen synthesis, leading to reduced levels of collagen metabolites . The compound’s influence on these pathways is crucial for its therapeutic potential in treating fibrotic diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as hepatic stellate cells, where it exerts its inhibitory effects on collagen synthesis . The compound’s distribution is essential for its efficacy in therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, including the endoplasmic reticulum, where collagen synthesis occurs . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of this compound is critical for its function and effectiveness in inhibiting collagen synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Pyridine-2-carboxylic acid+Sodium hydroxide→Sodium 2-(pyridin-2-yl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into pyridine-2-ylmethanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: Pyridine-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Sodium 2-(pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor in the synthesis of Sodium 2-(pyridin-2-yl)acetate.
Pyridine-2-ylmethanol: A reduction product of this compound.
Pyridine derivatives:
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
sodium;2-pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFHYDOQKHFOLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987217 | |
Record name | Sodium (pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67870-16-0 | |
Record name | Sodium pyridine-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067870160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (pyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10987217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium pyridine-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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